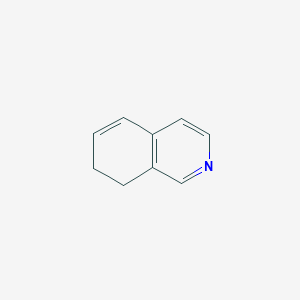

7,8-Dihydroisoquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7,8-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1,3,5-7H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGVFCHUDYSSJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10488072 | |

| Record name | 7,8-Dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10488072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24334-24-5 | |

| Record name | 7,8-Dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10488072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7,8 Dihydroisoquinoline and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for constructing the dihydroisoquinoline core have been refined over decades, providing reliable access to these heterocyclic systems. These routes often serve as the foundation for more complex syntheses.

The Pomeranz-Fritsch reaction, first reported in 1893, is a cornerstone of isoquinoline (B145761) synthesis involving the acid-mediated electrophilic cyclization of benzalaminoacetals. nih.govacs.org This reaction has been extensively modified and adapted for the synthesis of substituted isoquinolines and their dihydro-derivatives. nih.govresearchgate.net For instance, the synthesis of 7,8-dimethoxy-3,4-dihydroisoquinoline (B110478) can be achieved by adapting the Pomeranz-Fritsch reaction, typically starting from substituted benzaldehydes and aminoacetaldehyde or related compounds. ontosight.ai

Modifications to the classical procedure have been developed to improve yields and expand the substrate scope. Polyphosphoric acid has been successfully used as a cyclizing agent to prepare 8-substituted isoquinolines, which are often difficult to obtain using sulfuric acid. researchgate.net More complex applications involve integrating the Pomeranz-Fritsch cyclization into multi-step sequences. In one such strategy, the reaction is employed as a post-Ugi cyclization method, using orthogonally protected aminoacetaldehyde diethyl acetal (B89532) to construct diverse isoquinoline scaffolds. nih.govacs.org This approach combines the efficiency of multi-component reactions with the reliability of classical cyclization chemistry. acs.org

A direct and facile method for preparing 3,4-dihydroisoquinolines is the selective oxidation of their corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) precursors. nih.govacs.org This approach is particularly useful as tetrahydroisoquinolines can be readily prepared through established methods like the Pictet-Spengler or Bischler-Napieralski reactions. acs.orgnih.gov

A key example is the synthesis of 7,8-dimethoxy-3,4-dihydroisoquinoline, which was prepared as the primary product from the oxidation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B97959) using potassium permanganate (B83412) in acetone. nih.gov This method provides a straightforward route to the imine, which is otherwise not easily prepared via standard ring-closure reactions of β-phenethylamine derivatives. nih.gov

Modern variations of this oxidative approach utilize milder and more environmentally benign conditions. A green chemical method has been developed using air as the clean oxidant, catalyzed by copper(II) bromide (CuBr₂). acs.orgnih.gov This reaction efficiently oxidizes both 1,2,3,4-tetrahydroisoquinolines (THIQs) and 3,4-dihydroisoquinolines (DHIQs) to isoquinolines at room temperature in an open-air atmosphere, with the DHIQ being an isolable intermediate. acs.orgnih.govbeilstein-journals.org The choice of base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium ethoxide (NaOEt), is tailored according to the substituents on the tetrahydroisoquinoline ring. acs.orgnih.gov

| Precursor | Oxidizing Agent/Catalyst | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Potassium Permanganate (KMnO4) | Acetone | 7,8-Dimethoxy-3,4-dihydroisoquinoline | nih.gov |

| 1-Phenyl-6,7-dimethoxy-THIQ | CuBr2 / Air (O2) | DMSO, DBU, 25 °C | 1-Phenyl-6,7-dimethoxy-DHIQ and Isoquinoline | nih.gov |

| Tetrahydroisoquinoline | Chemical Manganese Dioxide (CMD) | Not specified | Isoquinoline (major), Dihydroisoquinoline (by-product) | beilstein-journals.org |

Beyond the Pomeranz-Fritsch reaction, various other ring-closure and cyclization strategies have been devised to construct the 7,8-dihydroisoquinoline ring system. An electrocyclic synthesis of 5,6- and 7,8-dihydroisoquinolines has been reported, demonstrating an alternative pericyclic approach. acs.org

Directed ortho-lithiation offers a regioselective route. For example, 8-fluoro-3,4-dihydroisoquinoline (B12937770) was synthesized from 2-(2-fluorophenyl)ethan-1-amine. mdpi.com The amine was first protected with a pivaloyl group, followed by directed ortho-lithiation and formylation. Subsequent cyclization in an acidic medium, which also removed the pivaloyl group, afforded the target dihydroisoquinoline. mdpi.com

Innovative ring-opening and subsequent ring-closing reactions provide another avenue. A series of 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives were unexpectedly prepared from dicyanomethylene-4H-pyran precursors and secondary amines under mild conditions. rsc.orgresearchgate.net This metal-free reaction proceeds through a ring-opening of the pyran followed by a sequential ring-closing to form the dihydroisoquinoline core. researchgate.net A one-pot method for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride has also been developed, which employs phosphotungstic acid as a catalyst for the Bischler-Napieralski type ring-closure step. google.com

Contemporary and Advanced Synthetic Approaches

Modern synthetic chemistry has introduced powerful methods that enable the rapid assembly of complex molecules with high efficiency and stereocontrol. These approaches have been successfully applied to the synthesis of dihydroisoquinolines.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, represent a highly efficient strategy for building molecular complexity. chinesechemsoc.orgfrontiersin.org Several MCRs have been developed for the synthesis of chiral dihydroisoquinoline derivatives.

One notable example is an asymmetric three-component reaction involving isoquinolines, allenoates, and methyleneindolinones, catalyzed by a chiral N,N′-dioxide/magnesium(II) complex. chinesechemsoc.orgchinesechemsoc.org This cascade process, which includes a nucleophilic addition and a dearomative [4+2] cycloaddition, provides rapid access to chiral polycyclic N-heterocycles, including 1,2-dihydroisoquinoline (B1215523) derivatives, in good to excellent yields and enantioselectivities. chinesechemsoc.orgchinesechemsoc.org This method is effective for isoquinolines bearing both electron-donating and electron-withdrawing groups. chinesechemsoc.org Similarly, isocyanide-based MCRs, catalyzed by a chiral MgII-N,Nʹ-dioxide complex, have been realized for the synthesis of enantioenriched dihydroisoquinoline derivatives. researchgate.net

| Reaction Type | Reactants | Catalyst System | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Three-Component Reaction | Isoquinolines, Allenoates, Methyleneindolinones | Chiral N,N′-dioxide/Mg(OTf)2 | 52-86% | 10:1 to >19:1 | 78-96% | chinesechemsoc.org |

| Enantioselective Three-Component Reaction | 2-Alkynylbenzaldehydes, Amines, Dimethylphosphonate | Chiral Silver Spirocyclic Phosphate Acid (SPA) | Up to 99% | Not Applicable | Up to 94% | frontiersin.org |

Dearomatization has emerged as a powerful strategy for converting flat, aromatic feedstocks into complex, three-dimensional molecular architectures. nih.govnih.gov These reactions disrupt the aromaticity of the heterocyclic ring, allowing for the installation of new functional groups and the creation of saturated or partially saturated rings. nih.gov

Photoredox catalysis has been instrumental in developing mild dearomatization methods. An organophotoredox approach enables the chemo- and regioselective dearomatization of various polycyclic aromatics, including isoquinolines. nih.govresearchgate.net In one method, a photochemical reaction involving a hydrogen atom transfer (HAT) agent can produce this compound from isoquinoline. nih.gov Mechanistic studies indicate that this process proceeds through an initial dearomative functionalization to form a less stable dihydroisoquinoline intermediate, which then converts to the more stable this compound. researchgate.net These techniques are valuable for their mild conditions and tolerance of various functional groups, even allowing for the late-stage functionalization of complex molecules. nih.gov

Electrocyclic Reaction Modalities

The synthesis of 7,8-dihydroisoquinolines can be achieved through electrocyclic reactions, a class of pericyclic reactions. One notable method involves the gas-phase pyrolysis of 1-(γ-pyridinyl)-1,3-butadienes. lookchem.com This reaction, conducted at high temperatures (650°C), leads to the formation of this compound. lookchem.com The mechanism is proposed to involve a six-electron electrocyclization. thieme-connect.de This process entails the formation of a new sigma bond between the termini of a conjugated system, leading to a cyclic product. Specifically, the reaction involves two double bonds from the 1,3-butadiene (B125203) moiety and two π electrons from the pyridine (B92270) ring. lookchem.com The initial cyclization product, 8,9-dihydroisoquinoline, subsequently undergoes a 1,5-hydride shift to yield the more stable this compound. thieme-connect.de

The efficiency and regioselectivity of these electrocyclic reactions can be influenced by substituents. Electron-withdrawing groups, such as formyl or acyl groups, tend to rotate inward during the electrocyclization, which can lower the reaction temperature by stabilizing the transition state. thieme-connect.de Conversely, electron-donating groups typically rotate outward. thieme-connect.de

A study by Rosen and Weber detailed the pyrolysis of various 1-(ω-pyridinyl)-1,3-butadienes. For instance, the pyrolysis of 1-(γ-pyridinyl)-1,3-butadiene specifically yields this compound. lookchem.com This method provides a general route to access dihydroisoquinoline isomers by strategically joining a partially reduced aromatic ring to a pyridine nucleus. lookchem.com

Metal-Catalyzed Synthetic Transformations

Iridium-Catalyzed Borylation Reactions

Iridium-catalyzed C-H borylation represents a powerful tool for the functionalization of this compound and its derivatives. This methodology allows for the direct conversion of C-H bonds into C-B bonds, which can then be further elaborated into a variety of other functional groups. iyte.edu.tr These reactions are often characterized by their high efficiency, mild reaction conditions, and high regioselectivity. iyte.edu.trnih.gov

In the context of dihydroisoquinolines, iridium-catalyzed borylation has been shown to be highly effective. iyte.edu.tr The regioselectivity of the borylation is often directed by steric factors and the presence of directing groups on the substrate. iyte.edu.trbeilstein-journals.org For instance, an acyl group can direct the borylation to the C3 position with high regioselectivity. iyte.edu.tr The choice of ligand is also critical for controlling the selectivity of the reaction, with AsPh3 being identified as a key ligand for achieving high product selectivity. iyte.edu.tr

The general mechanism for iridium-catalyzed borylation involves the oxidative addition of the C-H bond to an active iridium species, followed by reductive elimination to form the C-B bond and regenerate the catalyst. snnu.edu.cn This process has been successfully applied to a range of arenes and heteroarenes, including those with significant steric hindrance. beilstein-journals.orgnih.gov The resulting borylated dihydroisoquinolines are versatile intermediates for further synthetic transformations. iyte.edu.tr

| Catalyst System | Substrate | Product | Key Features |

| [Ir(OMe)COD]₂ / dtbpy | Fluoroquinolines | Borylated fluoroquinolines | High versatility of products for medicinal chemistry. nih.gov |

| Iridium / AsPh₃ | Acyl-dihydroisoquinolines | C3-borylated products | High regioselectivity and yield due to directing effect of the acyl group. iyte.edu.tr |

| Iridium / N,N-ligand | Diaryl-methanol derivatives | Silylated products | High reactivity and enantioselectivity under mild conditions. snnu.edu.cn |

Palladium-Catalyzed Three-Component Reactions

Palladium-catalyzed three-component reactions offer an efficient and modular approach to the synthesis of substituted 1,2-dihydroisoquinolines. chinesechemsoc.orgnih.gov These reactions typically involve the coupling of an ortho-haloaryl-substituted allenamide, an arylboronic acid, and a third component, leading to the formation of a complex molecular architecture in a single step. nih.govpreprints.org

One such strategy involves a cascade cyclization-coupling of trisubstituted allenamides with arylboronic acids. nih.gov The reaction is catalyzed by a palladium complex, such as Pd(OAc)₂, with a phosphine (B1218219) ligand like P(o-tolyl)₃. nih.govpreprints.org This method allows for the synthesis of a variety of substituted 1,2-dihydroisoquinolines with good yields. nih.gov

Another powerful three-component reaction involves the dearomative [4+2] cycloaddition. chinesechemsoc.orgchinesechemsoc.org In this process, a transient dipole is generated from an N-heteroarene (like isoquinoline) and an allenoate, which then reacts with a methyleneindolinone in the presence of a chiral N,N'-dioxide/metal complex catalyst. chinesechemsoc.org This tandem reaction provides access to a wide range of chiral polycyclic N-heterocycles, including 1,2-dihydroisoquinoline derivatives, with good to excellent enantioselectivities. chinesechemsoc.orgchinesechemsoc.org The reaction conditions are generally mild, and the methodology tolerates a variety of functional groups. chinesechemsoc.orgnih.gov

| Reaction Type | Reactants | Catalyst System | Product |

| Cascade Cyclization-Coupling | Trisubstituted allenamide, Arylboronic acid | Pd(OAc)₂, P(o-tolyl)₃ | Substituted 1,2-dihydroisoquinoline. nih.govpreprints.org |

| Nucleophilic addition/dearomative [4+2] cycloaddition/isomerization | N-heteroarene, Allenoate, Methyleneindolinone | Chiral N,N'-dioxide/Mg(II) complex | Chiral polycyclic N-heterocycles including 1,2-dihydroisoquinoline derivatives. chinesechemsoc.orgchinesechemsoc.org |

Reformatsky Reaction in Dihydroisoquinoline Synthesis

The Reformatsky reaction provides a novel pathway for the synthesis of functionalized 1,2-dihydroisoquinolines. rsc.org This method utilizes o-alkynylarylaldimines and a Reformatsky reagent, generated in situ, without the need for an external Lewis acid. rsc.org A key feature of this approach is the dual role of the Reformatsky reagent. One molecule of the reagent is proposed to activate the alkyne, while a second molecule acts as a nucleophile, attacking the iminium carbon. rsc.org

This synthetic strategy demonstrates high functional group tolerance and is scalable. rsc.org The proposed mechanism is supported by control experiments, highlighting the unique reactivity of the in situ generated Reformatsky reagent. rsc.org The resulting 1,2-dihydroisoquinoline derivatives have shown potential biological activity. rsc.org The reaction is regioselective, leading to the formation of specific isomers. rsc.orgdntb.gov.ua

Regioselectivity and Stereoselectivity in this compound Synthesis

Control of Regiochemical Outcomes in Cyclization Reactions

The control of regioselectivity is a critical aspect of synthesizing specific isomers of dihydroisoquinolines. In cyclization reactions, the substitution pattern of the starting materials often dictates the final regiochemical outcome.

For instance, in the palladium-catalyzed aerobic aza-Wacker cyclization, the choice of catalyst and ligands can switch the regioselectivity between the formation of isoindolinones and isoquinolin-1(2H)-ones from the same starting material. acs.org The steric hindrance of the ligands appears to be a significant factor in controlling this regioselectivity. acs.org

In the synthesis of C4-substituted tetrahydroisoquinoline analogues via palladium-catalyzed carbopalladation, the nature of the substituent on the olefin moiety directs the course of the cyclization. nih.gov A 6-exo-trig cyclization is favored, leading to the regioselective formation of the desired product. nih.gov

Similarly, in the synthesis of 1,2-dihydroisoquinolines via a three-component reaction of 2-(1-alkynyl)benzaldehydes, amines, and ketones, the regioselectivity of the initial Sonogashira coupling to form the benzaldehyde (B42025) precursor is crucial. nih.gov Furthermore, the subsequent cyclization is also regioselective.

The electrocyclic synthesis of dihydroisoquinolines from 1-(ω-pyridinyl)-1,3-butadienes also demonstrates regiochemical control based on the position of the nitrogen atom in the pyridine ring. Pyrolysis of 1-(β-pyridinyl)-1,3-butadiene yields a mixture of 5,6-dihydroisoquinoline (B3354634) and 7,8-dihydroquinoline, while 1-(γ-pyridinyl)-1,3-butadiene exclusively gives this compound. lookchem.com

| Reaction | Key Factor for Regiocontrol | Outcome |

| Palladium-catalyzed aerobic aza-Wacker cyclization | Catalyst and ligand steric hindrance | Switch between isoindolinones and isoquinolin-1(2H)-ones. acs.org |

| Palladium-catalyzed carbopalladation | Substituent on the olefin moiety | Regioselective 6-exo-trig cyclization. nih.gov |

| Electrocyclic reaction of 1-(ω-pyridinyl)-1,3-butadienes | Position of nitrogen in the pyridine ring | Selective formation of this compound from the γ-isomer. lookchem.com |

Diastereoselective Approaches to Chiral this compound Systems

Diastereoselective methods for synthesizing chiral this compound derivatives often rely on the influence of existing stereocenters within the molecule, either in a substrate or a reagent, to direct the formation of a new stereocenter.

One established approach involves the use of chiral auxiliaries. For instance, chiral acid chlorides can be reacted with 6,7-dimethoxy-3,4-dihydroisoquinoline to form diastereomeric Reissert compounds. nih.govacs.org The reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with chiral acid chlorides has been shown to produce diastereomeric Reissert compounds. While the use of 2-l-menthoxycarbonyl chloride resulted in an inseparable mixture of diastereomers, employing 9-phenylmenthyl chloroformate led to a diastereomeric ratio of 80:20. nih.govacs.org However, subsequent reactions of the anions derived from these Reissert compounds with electrophiles like aromatic aldehydes and alkyl halides proceeded with only modest diastereoselectivity. nih.govacs.org

Another strategy involves the use of chiral N-tert-butanesulfinylimines. For example, the addition of methylmagnesium bromide to a chiral N-tert-butanesulfinylimine derived from a 3,4-dihydroisoquinoline (B110456) precursor can proceed with high diastereoselectivity to furnish α-methylamines. mdpi.com Similarly, the hydride reduction of a related ketimine can provide the diastereomeric amine. mdpi.com These diastereomerically pure amines can then be further elaborated to the target tetrahydroisoquinoline structures. mdpi.com

The Pomeranz–Fritsch–Bobbitt cyclization has also been adapted for diastereoselective syntheses. By incorporating a chiral oxazolidine (B1195125) auxiliary derived from phenylalaninol onto a side chain, a diastereoselective addition to an achiral imine acetal can be achieved through lateral metallation. mdpi.com This key step sets the stereochemistry for the subsequent cyclization to form the tetrahydroisoquinoline core. mdpi.com

Table 1: Examples of Diastereoselective Reactions for this compound Systems

| Reaction Type | Chiral Source | Substrate | Reagent/Conditions | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Ref. |

| Reissert Reaction | 9-Phenylmenthyl chloroformate | 6,7-Dimethoxy-3,4-dihydroisoquinoline | 9-Phenylmenthyl chloroformate, KCN, CH2Cl2/H2O | 80:20 | nih.govacs.org |

| Nucleophilic Addition | N-tert-butanesulfinyl group | Chiral N-tert-butanesulfinylimine | Methylmagnesium bromide | ≥ 96% d.e. | mdpi.com |

| Pomeranz–Fritsch–Bobbitt | (S)-Phenylalaninol | Chiral o-toluamide with oxazolidine | n-BuLi, achiral imine acetal | High diastereoselectivity | mdpi.com |

Enantioselective Strategies in this compound Formation

Enantioselective methods aim to create a chiral this compound system from a prochiral precursor, utilizing a chiral catalyst or reagent to control the stereochemical outcome. These strategies are highly sought after for their efficiency in producing optically active compounds.

A prominent enantioselective method is the asymmetric hydrogenation or transfer hydrogenation of 3,4-dihydroisoquinolines. mdpi.comacs.org This approach has been successfully applied to the synthesis of a variety of chiral tetrahydroisoquinolines. For instance, ruthenium-catalyzed enantioselective transfer hydrogenation has been identified as a key step in the synthesis of a potent retinoid-related orphan receptor γt inverse agonist. acs.org High-throughput screening of over 100 conditions, including various Ru, Rh, and Ir-catalyzed hydrogenation and transfer hydrogenation reactions, pointed to a specific Ru catalyst as optimal for this transformation. acs.org

In a similar vein, rhodium complexes bearing chiral diamine ligands derived from 8-amino-5,6,7,8-tetrahydroquinoline (known as CAMPY) have been effectively used in the asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines. mdpi.comnih.gov These reactions, using a formic acid/triethylamine mixture as the hydrogen source, can produce the corresponding chiral tetrahydroisoquinolines in good yields and with notable enantioselectivity. mdpi.com

Palladium-catalyzed asymmetric conjugate addition represents another powerful enantioselective strategy. Chiral pyridine-dihydroisoquinoline (PyDHIQ) ligands have been developed for the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to 2-substituted chromones, a reaction that proceeds in aqueous media. rsc.org This methodology provides access to chromanones with tetrasubstituted stereocenters in high yields and excellent enantioselectivities. rsc.org The modular nature of the PyDHIQ ligands allows for the tuning of their electronic and steric properties by modifying substituents on both the pyridine and the dihydroisoquinoline moieties. rsc.org

Furthermore, asymmetric dearomative three-component reactions have emerged as a novel approach. chinesechemsoc.orgchinesechemsoc.org In the presence of a chiral N,N'-dioxide/Mg(II) complex, isoquinolines can react with allenoates and methyleneindolinones in a cascade reaction. chinesechemsoc.orgchinesechemsoc.org This process generates chiral dihydroisoquinoline derivatives with good to excellent diastereoselectivities and enantioselectivities under mild conditions. chinesechemsoc.orgchinesechemsoc.org The reaction is tolerant of a range of substituents on the isoquinoline ring. chinesechemsoc.org

Table 2: Overview of Enantioselective Strategies for this compound Formation

| Reaction Type | Catalyst/Ligand System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Ref. |

| Asymmetric Transfer Hydrogenation | Ruthenium catalyst | 3,4-Dihydronaphthyridine | 5,6,7,8-Tetrahydronaphthyridine | High | acs.org |

| Asymmetric Transfer Hydrogenation | Rhodium-CAMPY complex | 1-Aryl-3,4-dihydroisoquinolines | 1-Aryl-1,2,3,4-tetrahydroisoquinolines | Moderate to good | mdpi.comnih.gov |

| Asymmetric Conjugate Addition | Palladium/PyDHIQ ligand | 2-Substituted chromones | Chiral chromanones | 90-99% | rsc.org |

| Asymmetric Dearomative Cascade | Chiral N,N'-dioxide/Mg(II) complex | Isoquinoline, allenoate, methyleneindolinone | Chiral dihydroisoquinoline derivatives | 78-96% | chinesechemsoc.orgchinesechemsoc.org |

Reactivity and Derivatization of the 7,8 Dihydroisoquinoline Core

Functional Group Transformations on the 7,8-Dihydroisoquinoline Scaffold

The dihydroisoquinoline core can be readily modified through reactions targeting appended functional groups, enabling the introduction of various substituents and the alteration of the molecule's electronic and steric properties.

Reactions Involving Thione and Carbonitrile Moieties

The presence of thione (C=S) and carbonitrile (C≡N) groups on the this compound framework provides reactive handles for further derivatization. For instance, 7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-3(2H)-thione serves as a key starting material for a range of transformations. This compound can react with various halogenated reagents, such as N-aryl-2-chloroacetamides, in the presence of a base like sodium acetate. These reactions lead to the formation of substituted 3-methylsulfanyl-7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinolines nih.govacs.org. This transformation is a crucial step in building more complex heterocyclic systems fused to the isoquinoline (B145761) core.

Dehydrogenation Processes and Aromatization

A fundamental transformation of the this compound system is its dehydrogenation to form the fully aromatic isoquinoline ring. This aromatization can be achieved using various oxidizing agents. High-potential quinones, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), are highly effective for this purpose mdpi.comnih.gov. The reaction typically involves the removal of two hydrogen atoms from the dihydro portion of the molecule, leading to the formation of a stable aromatic system. This process is a key strategy in the synthesis of substituted isoquinolines from their dihydro or tetrahydro precursors organic-chemistry.orgbeilstein-journals.org. Other reagents, such as sulfur or catalytic systems involving noble metals, can also facilitate this type of oxidative dehydrogenation mdpi.comacs.org. The choice of reagent often depends on the specific substituents present on the dihydroisoquinoline ring to avoid unwanted side reactions.

S-Alkylation and Related Substitutions

The thione group in dihydroisoquinoline-3(2H)-thiones is nucleophilic and readily undergoes S-alkylation. This reaction involves the treatment of the thione with an alkylating agent, such as an N-aryl-2-chloroacetamide or chloroacetonitrile, typically in the presence of a mild base like sodium acetate trihydrate in ethanol nih.govacs.org. The sulfur atom attacks the electrophilic carbon of the alkylating agent, displacing the halide and forming a new carbon-sulfur bond. This results in the formation of 3-(alkylsulfanyl)dihydroisoquinoline derivatives nih.gov. This S-alkylation is often a preliminary step for subsequent intramolecular cyclization reactions nih.govacs.org.

| Starting Material | Alkylating Agent | Base/Solvent | Product | Yield (%) | Ref |

| 7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-3(2H)-thione | N-(4-chlorophenyl)-2-chloroacetamide | Sodium Acetate / Ethanol | 3-[N-(4-Chlorophenyl)carbamoylmethylsulfanyl]-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline | 90 | nih.govacs.org |

| 7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-3(2H)-thione | N-(4-tolyl)-2-chloroacetamide | Sodium Acetate / Ethanol | 4-Cyano-1,6-dimethyl–8-phenyl-3-[N-(4-tolyl)carbamoylmethylsulfanyl]-7,8-dihydroisoquinoline | - | nih.gov |

| 7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-3(2H)-thione | Chloroacetonitrile | Sodium Acetate / Ethanol | 3-(Cyanomethylsulfanyl)-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline | - | acs.org |

Epoxidation Reactions

The C5-C6 double bond within the this compound ring system is susceptible to epoxidation. This reaction involves treating the dihydroisoquinoline with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide ring. The stereochemistry of the epoxidation can be influenced by the substituents on the dihydroisoquinoline core. The formation of the three-membered oxirane ring introduces new chiral centers and provides a versatile intermediate for further synthetic manipulations, such as ring-opening reactions with various nucleophiles. While specific examples for the this compound core are not detailed in the provided search results, the epoxidation of similar dihydroaromatic systems, like 7,8-dihydrobenzo[a]pyrene, is a well-established transformation where stereoselectivity is a key aspect of the reaction nih.gov.

Formation of Fused Heterocyclic Systems Derived from this compound

The functionalized this compound scaffold serves as an excellent precursor for the construction of more complex, fused polycyclic heterocyclic systems. These reactions often proceed via intramolecular cyclizations, creating new rings attached to the isoquinoline core.

Intramolecular Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a powerful method for constructing rings via the intramolecular cyclization of dinitriles, catalyzed by a base wikipedia.orgmdpi.com. In the context of this compound chemistry, this reaction is employed to build a fused thiophene ring, leading to the formation of thieno[2,3-c]isoquinoline derivatives.

The process begins with an S-alkylated dihydroisoquinoline derivative that contains both a carbonitrile on the isoquinoline ring and another nitrile group in the S-alkylated side chain (e.g., from reaction with chloroacetonitrile). Upon treatment with a strong base, such as sodium methoxide in methanol, the base abstracts an acidic proton from the carbon adjacent to the S-alkylated nitrile. The resulting carbanion then attacks the carbon of the carbonitrile on the isoquinoline ring in an intramolecular fashion. This cyclization forms a new five-membered ring. Subsequent tautomerization yields a stable, aromatic aminothiophene ring fused to the dihydroisoquinoline core nih.govacs.org. This cyclization is a key step in synthesizing various 1-amino-6,7-dihydrothieno[2,3-c]isoquinolines acs.orgnih.gov.

| Precursor | Base/Solvent | Product | Ref |

| 3-(Cyanomethylsulfanyl)-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline | Sodium Methoxide / Methanol | 1-Amino-2-cyano-5,8-dimethyl-6-phenyl-6,7-dihydrothieno[2,3-c]isoquinoline | nih.govacs.org |

| 3-[N-(Aryl)carbamoylmethylsulfanyl]-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline | Sodium Methoxide / Methanol | 1-Amino-2-(N-arylcarbamoyl)-5,8-dimethyl-6-phenyl-6,7-dihydrothieno[2,3-c]isoquinoline | nih.govnih.gov |

Synthesis of Dihydrothieno[2,3-c]isoquinolines

A key transformation of the this compound core is its use in the synthesis of dihydrothieno[2,3-c]isoquinolines. This is typically achieved through a multi-step sequence starting from a suitably functionalized this compound derivative.

The synthesis commences with a starting material such as 7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-3-(2H)-thione. acs.orgnih.gov This compound undergoes reaction with α-halo carbonyl or α-halo nitrile compounds, for instance, N-aryl-2-chloroacetamides or chloroacetonitrile. acs.orgacs.org This S-alkylation reaction, usually conducted by refluxing in ethanol with a weak base like sodium acetate trihydrate, yields the corresponding 2-(substituted methylsulfanyl)-7,8-dihydroisoquinoline-4-carbonitrile intermediates. acs.orgnih.gov

Table 1: Synthesis of Dihydrothieno[2,3-c]isoquinoline Derivatives

| Starting Material | Reagent | Intermediate | Product | Ref |

|---|---|---|---|---|

| 7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-3-(2H)-thione | N-(4-chlorophenyl)-2-chloroacetamide | 3-[N-(4-Chlorophenyl)carbamoylmethylsulfanyl]-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline | 1-Amino-2-[N-(4-chlorophenyl)carbamoyl]-dihydrothieno[2,3-c]isoquinoline | acs.org |

| 7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-3-(2H)-thione | N-(4-tolyl)-2-chloroacetamide | 4-Cyano-1,6-dimethyl–8-phenyl-3-[N-(4-tolyl)carbamoylmethylsulfanyl]-7,8-dihydroisoquinoline | 1-Amino-2-[N-(4-tolyl)carbamoyl]-dihydrothieno[2,3-c]isoquinoline | nih.gov |

| 7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-3-(2H)-thione | N-phenyl-2-chloroacetamide | 4-Cyano-1,6-dimethyl-8-phenyl-3-phenylcarbamoylmethylsulfanyl-7,8-dihydro-isoquinoline | 1-Amino-2-(N-phenylcarbamoyl)-dihydrothieno[2,3-c]isoquinoline | nih.gov |

Construction of Pyrimidothienoisoquinolines

Building upon the dihydrothieno[2,3-c]isoquinoline scaffold, further annulation can lead to the construction of more complex pyrimidothienoisoquinoline systems. These fused polycyclic structures are synthesized from the 1-amino-dihydrothieno[2,3-c]isoquinoline intermediates obtained previously.

One reported method involves the reaction of the 1-amino group on the thiophene ring with suitable reagents to form the pyrimidine ring. For example, heating the 1-amino-dihydrothieno[2,3-c]isoquinoline derivative with triethyl orthoformate in glacial acetic acid can lead to the formation of a fused pyrimidine ring, yielding the planar pyrimidothieno[2,3-c]isoquinoline structure. nih.gov This facile approach allows for the extension of the heterocyclic system, providing access to novel molecular architectures based on the original this compound core. nih.gov

Pyrazolo- and Isoxazolo-isoquinoline Ring Annulations

The this compound core is also a suitable precursor for the synthesis of fused pyrazolo- and isoxazolo-isoquinolines. These annulation reactions typically involve the ketone or thione functionalities present on derivatized this compound rings.

For the construction of pyrazolo[3,4-g]isoquinolines, a common strategy is the cyclocondensation of a 7-acetyl-7,8-dihydroisoquinoline-3(2H)-thione with hydrazine derivatives. nih.gov For instance, heating the dihydroisoquinoline thione with phenylhydrazine, thiosemicarbazide, or hydrazine hydrate in a solvent like glacial acetic acid leads to the formation of the nonplanar pyrazolo[3,4-g]isoquinoline ring system. nih.gov

The synthesis of isoxazole-fused systems can be achieved through different strategies, such as 1,3-dipolar cycloaddition. In one approach, a 7-bromo-dihydroisoquinoline is first treated with trans-crotonyl chloride and a silyl enol ether to generate an aldehyde intermediate. nih.gov This aldehyde is then condensed with N-methylhydroxylamine to form a nitrone in situ. The subsequent intramolecular 1,3-dipolar cycloaddition of the nitrone onto the alkene furnishes a fused isoxazolidine ring, which is a saturated form of an isoxazole, attached to the tetrahydroisoquinoline core. nih.gov

Diversification Strategies and Scaffold Modification

The this compound scaffold allows for extensive diversification through various chemical modifications. These strategies are crucial for creating libraries of related compounds and exploring structure-activity relationships. Key approaches include the introduction of functional groups on the periphery of the molecule and expanding the range of derivatization reactions applied to the core structure.

Introduction of Peripheral Functionalities

The introduction of peripheral functionalities onto the this compound core can be achieved through several modern synthetic methods, often targeting specific positions on the aromatic ring.

One effective strategy involves the use of halogenated dihydroisoquinolines as handles for cross-coupling reactions. For example, a 7-bromo-dihydroisoquinoline derivative can readily participate in Suzuki cross-coupling reactions to introduce new aryl or heteroaryl groups at the C-7 position. nih.gov This allows for significant structural diversification.

Another powerful technique is directed ortho-lithiation. An 8-fluoro-3,4-dihydroisoquinoline (B12937770) can be synthesized via a directed ortho-lithiation of an N-pivaloyl-2-fluoro-phenethylamine precursor, followed by formylation and acid-catalyzed cyclization. nih.govmdpi.com The resulting fluorine atom at the C-8 position is then susceptible to nucleophilic aromatic substitution. Heating this compound with various amines, such as morpholine or pyrrolidine, results in a fluorine-amine exchange, affording 8-amino-3,4-dihydroisoquinolines. nih.govmdpi.com This method provides a direct route to functionalize the C-8 position with a range of amino substituents. mdpi.com

Table 2: Examples of Peripheral Functionalization of Dihydroisoquinolines

| Dihydroisoquinoline Derivative | Reaction Type | Reagent(s) | Position Functionalized | Product Type | Ref |

|---|---|---|---|---|---|

| 7-Bromo-dihydroisoquinoline | Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst | C-7 | 7-Aryl-dihydroisoquinoline | nih.gov |

| 8-Fluoro-3,4-dihydroisoquinoline | Nucleophilic Aromatic Substitution | Morpholine | C-8 | 8-Morpholinyl-3,4-dihydroisoquinoline | mdpi.com |

| 8-Fluoro-3,4-dihydroisoquinoline | Nucleophilic Aromatic Substitution | Pyrrolidine | C-8 | 8-Pyrrolidinyl-3,4-dihydroisoquinoline | mdpi.com |

Expanding the Scope of Derivatization Reactions

Beyond annulation and peripheral functionalization, the scope of derivatization for the this compound core can be expanded through various other reactions that modify the scaffold's structure and oxidation state.

Dehydrogenation is one such transformation. A series of 1,7- or 1,8-substituted isoquinolines can be synthesized via the dehydrogenation of this compound precursors in the presence of iodic acid. rsc.org The regioselectivity of this reaction is influenced by the electronic nature of the substituents already present on the ring system. rsc.org

The C=N double bond within the this compound ring is also a key site for reactivity. This imine functionality can be selectively reduced to form the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084). mdpi.com Asymmetric reduction of the dihydroisoquinoline C=N bond can be achieved using transfer hydrogenation with specific catalysts, yielding chiral tetrahydroisoquinolines with high enantioselectivity. acs.org These reduction reactions provide access to the saturated tetrahydroisoquinoline scaffold, which is a privileged structure in many biologically active molecules. nih.govmdpi.com

Computational and Theoretical Investigations of 7,8 Dihydroisoquinoline Systems

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its stability, reactivity, and spectroscopic properties. Computational methods allow for a detailed examination of the electron distribution and orbital interactions within the 7,8-dihydroisoquinoline framework.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. mdpi.com It provides a good balance between accuracy and computational cost, making it a popular choice for studying medium-sized organic molecules like this compound. DFT calculations can be employed to determine a wide range of molecular properties. researchgate.net

Key applications of DFT for this compound include:

Geometry Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the energy of the molecule. This provides precise information on bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Following geometry optimization, frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. researchgate.net

Electronic Properties: DFT is used to calculate fundamental electronic properties such as ionization potential, electron affinity, and the distribution of electron density. nih.gov Mapping the electrostatic potential (ESP) onto the electron density surface helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. researchgate.netnih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for a Dihydroisoquinoline Core This table presents typical data obtained from DFT calculations for a generic dihydroisoquinoline structure to illustrate the type of information generated.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C1-N2 | 1.28 Å |

| Bond Length | N2-C3 | 1.46 Å |

| Bond Angle | C1-N2-C3 | 118.5° |

| Dihedral Angle | C4a-C4-C3-N2 | -25.2° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energies and shapes of these orbitals provide crucial information about a molecule's ability to act as a nucleophile or an electrophile. youtube.com

For this compound:

HOMO: The HOMO is the highest energy orbital containing electrons. Its energy level is related to the ionization potential and indicates the molecule's tendency to donate electrons. Regions of the molecule where the HOMO has a large electron density are likely sites for electrophilic attack.

LUMO: The LUMO is the lowest energy orbital without electrons. Its energy level is related to the electron affinity and indicates the molecule's ability to accept electrons. Regions with a high LUMO coefficient are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Computational studies can calculate and visualize these frontier orbitals, helping to explain and predict the regioselectivity and reactivity of this compound in various chemical reactions, such as cycloadditions or reactions with electrophiles and nucleophiles. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Dihydroisoquinoline System This table shows typical energy values that would be calculated for the frontier orbitals.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Mechanistic Postulations and Reaction Pathway Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This is particularly valuable for understanding how this compound is formed or how it participates in subsequent reactions.

For instance, in reactions like the Bischler-Napieralski cyclization to form dihydroisoquinolines, DFT calculations can be used to:

Locate Transition States (TS): A transition state is the highest energy point along a reaction coordinate. Computational methods can determine the geometry and energy of the TS, which is crucial for calculating the activation energy of the reaction.

Calculate Activation Energies (ΔE‡): The activation energy determines the rate of a reaction. By comparing the calculated activation energies for different possible pathways, the most favorable mechanism can be identified.

Identify Intermediates: The calculations can reveal the existence of short-lived intermediates that may be difficult to detect experimentally.

These studies provide a detailed, step-by-step picture of bond-breaking and bond-forming processes, offering insights that can be used to optimize reaction conditions or predict the outcome of new reactions. mdpi.com

Conformational Analysis and Molecular Dynamics

The this compound molecule is not rigid; the dihydro-pyridine ring can adopt different conformations. Conformational analysis aims to identify the stable conformers of the molecule and determine their relative energies.

Potential Energy Scans: By systematically rotating specific single bonds (dihedral angles) and calculating the energy at each step, researchers can map the conformational landscape and identify low-energy conformers.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing insights into its dynamic behavior. These simulations can show how the molecule flexes, vibrates, and interconverts between different conformations at a given temperature. nih.gov For the this compound system, MD simulations can help understand its flexibility and how its shape might change upon interacting with other molecules, such as a biological receptor. nih.gov

Understanding the preferred conformations is essential, as the three-dimensional shape of a molecule often dictates its biological activity and chemical reactivity.

Computational Studies in Stereochemical Outcome Prediction

Many reactions involving dihydroisoquinolines can produce chiral centers, leading to different stereoisomers (enantiomers or diastereomers). Computational methods are increasingly used to predict and explain the stereochemical outcome of such reactions.

When a reaction can produce multiple stereoisomers, computational chemists can model the transition states leading to each product. rsc.orgresearchgate.net The stereoisomer formed via the lowest-energy transition state is predicted to be the major product. This approach is invaluable for:

Understanding Asymmetric Catalysis: In reactions using chiral catalysts, computational models can elucidate the interactions between the substrate, the catalyst, and the reagents in the transition state. This helps explain why one enantiomer is formed preferentially over the other.

Rationalizing Diastereoselectivity: For reactions creating more than one chiral center, the relative energies of the diastereomeric transition states can be calculated to predict the major diastereomer.

By providing a molecular-level understanding of the factors that control stereoselectivity, these computational studies guide the development of new and more effective stereoselective synthetic methods. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for 7,8 Dihydroisoquinoline Derivatives

X-ray Diffraction Analysis for Solid-State Structure Determination

For instance, the crystal structure of various isoquinoline (B145761) and quinoline (B57606) derivatives has been determined, revealing key structural features. In one study, the analysis of 7-iodo-8-hydroxyquinoline showed a monoclinic crystal system with the space group P2₁/n. researchgate.net Another investigation into 3a,6:7,9a-diepoxybenzo[de]isoquinoline derivatives detailed how different adducts form self-assembled dimers or 1D supramolecular chains in the solid state. rsc.org These studies highlight the importance of X-ray diffraction in understanding the supramolecular chemistry of these heterocyclic systems, which can influence their physical properties.

The data obtained from X-ray diffraction, such as unit cell parameters and atomic coordinates, are crucial for confirming the successful synthesis of new derivatives and for studying structure-activity relationships. For example, the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate was determined to be in the monoclinic P2₁/n space group, providing definitive proof of its molecular structure. nih.gov

| Compound | Crystal System | Space Group | Key Findings | Reference |

|---|---|---|---|---|

| 7-Iodo-8-hydroxyquinoline | Monoclinic | P2₁/n | Determination of bond lengths and angles in the solid state. | researchgate.net |

| 3a,6:7,9a-Diepoxybenzo[de]isoquinoline derivatives | - | - | Formation of self-assembled dimers and 1D supramolecular chains. | rsc.org |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Monoclinic | P2₁/n | Confirmation of molecular structure. | nih.gov |

| 5-Azidomethyl-8-hydroxyquinoline | Monoclinic | P2₁/c | Revealed a strong intramolecular H-bond between the hydroxy H and the quinoline N atoms. | scispace.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

For complex molecules like 7,8-dihydroisoquinoline derivatives, one-dimensional NMR spectra can be crowded and difficult to interpret. Multi-dimensional NMR techniques are employed to resolve overlapping signals and establish atomic connectivity.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached carbon atoms, providing a map of C-H bonds. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons. sdsu.edu

These techniques were used to completely assign the ¹H and ¹³C NMR spectra of 4,5,8,12b-tetrahydro-isoindolo[1,2-a]isoquinoline and its derivatives. researchgate.net The combination of these experiments allows for the unambiguous assignment of all proton and carbon signals, even in complex structures.

In addition to ¹H and ¹³C NMR, the analysis of other nuclei can provide valuable structural information. For derivatives containing phosphorus, ³¹P NMR is a powerful tool for characterizing the chemical environment of the phosphorus atom. nih.gov The chemical shift in ³¹P NMR is highly sensitive to the oxidation state and coordination of the phosphorus atom. While not as common for this compound derivatives unless specifically functionalized with phosphorus-containing groups, it remains an important technique in the broader field of heterocyclic chemistry.

The complete assignment of ¹H and ¹³C NMR spectra is a standard and essential part of the characterization of new this compound derivatives. For example, the ¹H and ¹³C NMR data for 1,3-disubstituted 3,4-dihydroisoquinolines were crucial for confirming their structures. mdpi.comresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental formula of a molecule. mdpi.comrsc.org This is a critical step in confirming the identity of a newly synthesized compound. For instance, HRMS was used to confirm the elemental composition of various 1,3-disubstituted 3,4-dihydroisoquinolines. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. dummies.com Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint for each molecule. dummies.comyoutube.com

Key vibrational bands for this compound derivatives include:

C-H stretching: Alkanes (sp³ C-H) typically absorb in the 2850-3000 cm⁻¹ region, while alkenes and aromatic compounds (sp² C-H) absorb above 3000 cm⁻¹. libretexts.orglibretexts.org

C=N stretching: The imine group in the dihydroisoquinoline ring shows a characteristic absorption.

C=C stretching: Aromatic ring vibrations are typically observed in the 1400-1600 cm⁻¹ region. libretexts.org

In studies of 5,8-quinolinedione (B78156) and 5,8-isoquinolinedione derivatives, FT-IR spectroscopy was used to distinguish between isomers based on the carbonyl stretching bands. mdpi.com For 1,2,3,4-tetrahydroisoquinoline-6,7-diol, characteristic IR bands were observed at 3285, 2992, 2845, 1625, and 1531 cm⁻¹. rsc.org

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Reference |

|---|---|---|---|

| Alkane C-H | Stretching | 2850-3000 | libretexts.orgvscht.cz |

| Aromatic C-H | Stretching | 3000-3100 | libretexts.orgvscht.cz |

| Aromatic C=C | Stretching | 1400-1600 | libretexts.org |

| Alcohol O-H | Stretching (broad) | 3200-3600 | libretexts.org |

| Carbonyl C=O | Stretching | 1650-1750 | mdpi.com |

Spectroscopic Studies in Material Science Applications

The unique photophysical properties of some this compound derivatives make them interesting candidates for applications in material science. Spectroscopic techniques are crucial for characterizing these properties. For example, some 1,7/8-substituted isoquinolines synthesized from 7,8-dihydroisoquinolines exhibit dual-state emissions and mechanofluorochromism (MFC), where their fluorescence color changes in response to mechanical force. rsc.org These properties are investigated using fluorescence spectroscopy. Additionally, some derivatives exhibit solid-state fluorescence attributed to twisted molecular conformations and specific packing modes.

Photophysical Characterization (e.g., Luminescent Properties)

A series of novel 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile (DDIC) derivatives have been synthesized and shown to exhibit remarkable solid-state fluorescence. rsc.org The emission wavelengths of these derivatives span the entire visible light spectrum, a characteristic attributed to their twisted molecular conformations and loose stacking modes in the solid state, as revealed by crystal structural analyses. rsc.org

The synthesis of these DDIC derivatives is achieved through a facile process involving the reaction of dicyanomethylene-4H-pyran derivatives with secondary amines, proceeding via a ring-opening and sequential ring-closing mechanism. rsc.org This method is advantageous due to its use of readily available materials, simple operational procedures, mild reaction conditions, a broad substrate scope, and good yields. rsc.org

One notable derivative, 3ka , has demonstrated the ability to emit single-molecular white fluorescence in organic solvents, with the emission being tunable through concentration regulation. rsc.org The unique luminescent properties of these DDIC derivatives position them as promising new isoquinoline-based fluorescent materials with significant potential for applications in the solid state. rsc.org

| Compound | Emission Color |

| DDIC Derivatives | Full-color-tunable |

| 3ka | Single-molecular white fluorescence |

Mechanofluorochromic Activities

Certain 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile (DDIC) derivatives have been found to exhibit intriguing mechanofluorochromic (MFC) activities, where their fluorescence color changes in response to mechanical stimuli such as grinding. rsc.org This phenomenon allows for the realization of full-color-tunable emissions through mechanical means. rsc.org The MFC behavior is linked to changes in molecular conjugation upon the application of force. rsc.org

For instance, the derivative 9aa displays a bathochromic MFC effect, with its fluorescence shifting from blue to cyan upon grinding. rsc.org This red-shift is attributed to an increase in molecular conjugation. rsc.org Conversely, derivatives 3aj and 3ka exhibit hypsochromic MFC activities. rsc.org The fluorescence of 3aj changes from orange to green, while that of 3ka shifts from red to orange upon grinding, both due to a decrease in molecular conjugation. rsc.org

The discovery of these MFC-active molecules opens up possibilities for their application in fields such as the encryption of important information in images or text. rsc.org

| Compound | Mechanofluorochromic Shift | Color Change |

| 9aa | Bathochromic | Blue to Cyan |

| 3aj | Hypsochromic | Orange to Green |

| 3ka | Hypsochromic | Red to Orange |

Applications of 7,8 Dihydroisoquinoline As a Chemical Building Block and in Materials Science

Precursors for Complex Organic Molecule Synthesis

The reactivity of the 7,8-dihydroisoquinoline core makes it an important building block in organic synthesis. The imine functionality within the dihydroisoquinoline structure is a key feature, enabling reactions such as nucleophilic additions and cycloadditions to construct more elaborate molecular architectures.

While the broader tetrahydroisoquinoline (THIQ) core is a ubiquitous feature in a vast family of alkaloids, the this compound structure serves as a crucial intermediate in accessing these and other complex natural products. acs.org The synthesis of THIQ alkaloids often involves the initial construction of a dihydroisoquinoline intermediate, which is subsequently reduced. acs.org For example, the Bischler–Napieralski reaction, a common method for synthesizing dihydroisoquinolines, is a key step in the pathway to many aporphine (B1220529) alkaloids. acs.org

A notable synthetic route involves the oxidation of 7,8-dioxygenated tetrahydroisoquinoline alkaloids. For instance, the oxidation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B97959) with potassium permanganate (B83412) readily affords 7,8-dimethoxy-3,4-dihydroisoquinoline (B110478). nih.gov This transformation highlights a facile method for generating the corresponding imine (a dihydroisoquinoline), which can be difficult to prepare through traditional ring-closure methods involving β-phenethylamine derivatives. nih.gov This imine intermediate is then poised for further reactions to build the complex frameworks found in various natural products.

This compound and its derivatives are highly effective intermediates for the synthesis of polycyclic nitrogen-containing heterocyclic compounds. The C=N double bond in the dihydroisoquinoline ring system makes it an excellent reactant in cycloaddition reactions, providing access to novel and structurally complex scaffolds.

One such application is in the synthesis of dihydrothieno[2,3-c]isoquinolines. The process begins with a starting compound, 7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-3(2H)-thione, which is reacted with N-aryl-2-chloroacetamides or chloroacetonitrile. acs.orgnih.gov The resulting intermediate undergoes an intramolecular Thorpe-Ziegler cyclization to yield the target 1-amino-2-(substituted)-6,7-dihydrothieno[2,3-c]isoquinolines, a class of polycyclic N-heterocycles. acs.orgresearchgate.net

Similarly, 3,4-dihydroisoquinolines can participate in [4+2] and [3+2] annulation reactions with ninhydrin-derived Morita–Baylis–Hillman (MBH) adducts. nih.gov These substrate-controlled reactions allow for the diversity-oriented synthesis of complex spiro polycyclic frameworks, such as spiro[indene-2,2′- acs.orgrsc.orgoxazino[2,3-a]isoquinoline] and spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline]. nih.gov The development of these synthetic strategies showcases the utility of dihydroisoquinolines in constructing intricate, multi-ring systems that are of interest in medicinal chemistry and materials science. nih.gov Additionally, 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been utilized as a precursor for new 1,2,3,4-tetrahydroisoquinoline (B50084) building blocks. mdpi.com

Development of Luminescent Materials

Derivatives of this compound have emerged as a promising class of compounds for the development of advanced luminescent materials. Their rigid and twisted molecular conformations can be chemically modified to tune their photophysical properties, leading to materials with desirable emission characteristics in the solid state.

A series of novel 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile (DDIC) derivatives have been synthesized and shown to display full-color-tunable solid-state emissions. rsc.orgrsc.org These compounds are prepared from dicyanomethylene-4H-pyran derivatives and secondary amines through a mechanism involving ring-opening and subsequent ring-closing reactions. rsc.org The resulting DDIC derivatives exhibit solid-state fluorescence with emission wavelengths that span the entire visible light spectrum. rsc.org

The remarkable luminescent properties are attributed to their twisted molecular conformations and loose, dislocated head-to-tail stacking arrangements in the solid state, which effectively prevent non-radiative energy loss that typically occurs from π-π stacking. rsc.org By making appropriate structural modifications to the DDIC scaffold, the emission color can be precisely controlled. Furthermore, some of these derivatives exhibit mechanofluorochromic (MFC) activity, where their fluorescence color changes in response to mechanical grinding. rsc.orgrsc.org For example, compound 9aa shows a color change from blue to cyan, while 3aj and 3ka shift from orange to green and red to orange, respectively. rsc.org This MFC property makes them suitable for applications in data encryption and security technologies. rsc.org

Table 1: Mechanofluorochromic Properties of Selected DDIC Derivatives

| Compound | Initial Emission Color | Emission Color After Grinding | MFC Phenomenon |

|---|---|---|---|

| 9aa | Blue | Cyan | Bathochromic Shift |

| 3aj | Orange | Green | Hypsochromic Shift |

| 3ka | Red | Orange | Hypsochromic Shift |

Data sourced from Zhang et al. (2021). rsc.org

Dual-state emission (DSE) is a phenomenon where compounds exhibit strong fluorescence in both solution and solid states, a highly desirable property for various applications. mdpi.com Isoquinoline (B145761) derivatives synthesized from 7,8-dihydroisoquinolines have been shown to exhibit dual-state emissions. rsc.org These compounds, which possess twisted molecular conformations, can be prepared via the dehydrogenation of 7,8-dihydroisoquinolines. rsc.org The specific substitution pattern on the isoquinoline ring, influenced by the electronic effects of the substituents, dictates the final structure and its emissive properties. rsc.org This synthetic control allows for the creation of materials that maintain their luminescence across different physical states, broadening their potential use in optoelectronic devices.

Materials Science Applications (e.g., Corrosion Inhibition)

The application of this compound derivatives extends to materials protection, specifically as corrosion inhibitors for metals. Heterocyclic organic compounds are often effective inhibitors because they can adsorb onto the metal surface, forming a protective layer that shields the metal from corrosive agents. mdpi.comnajah.edu

Derivatives of 6,7-dihydrothieno[2,3-c]isoquinoline, which are synthesized from a this compound precursor, have been investigated as corrosion inhibitors for mild steel in a 1.0 M sulfuric acid solution. acs.orgresearchgate.net The effectiveness of these compounds is attributed to the presence of heteroatoms (N, S) and aromatic rings in their structure, which facilitate strong adsorption onto the steel surface. researchgate.net This adsorption process blocks the active corrosion sites, thereby reducing the rate of metal dissolution. The study of these dihydrothieno[2,3-c]isoquinoline derivatives (coded as DHTIQs) demonstrated their potential as effective corrosion inhibitors, adding a significant materials science application to the repertoire of this compound-based compounds. acs.orgresearchgate.net

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile (DDIC) |

| 7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-3(2H)-thione |

| Dihydrothieno[2,3-c]isoquinolines (DHTIQs) |

| 8-fluoro-3,4-dihydroisoquinoline |

| 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| 7,8-dimethoxy-3,4-dihydroisoquinoline |

| N-aryl-2-chloroacetamides |

| Chloroacetonitrile |

| Spiro[indene-2,2′- acs.orgrsc.orgoxazino[2,3-a]isoquinoline] |

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Chiral auxiliaries and ligands are instrumental in this field, as they control the stereochemical outcome of a reaction, leading to the desired enantiomer of a product. A thorough search of chemical databases and scholarly articles did not yield any instances of this compound being functionalized to serve as a chiral auxiliary or being incorporated into the structure of a chiral ligand for asymmetric catalysis.

While the broader class of isoquinoline derivatives has been explored in the design of chiral ligands, the specific this compound scaffold does not appear to have been utilized for this purpose. For instance, studies have reported the successful application of chiral diamine ligands derived from the 8-amino-5,6,7,8-tetrahydroquinoline core in asymmetric transfer hydrogenation reactions of 1-aryl substituted-3,4-dihydroisoquinolines. In these cases, the chirality is introduced from a separate, saturated heterocyclic system, not from the dihydroisoquinoline ring itself.

The focus of asymmetric synthesis involving dihydroisoquinolines has been on the enantioselective reduction of the C=N bond within the dihydroisoquinoline ring to produce chiral tetrahydroisoquinolines. This is typically achieved using chiral catalysts or chiral reducing agents, where the stereochemical control originates from an external source.

Given the absence of research in this specific area, no data tables on reaction conditions, yields, or enantiomeric excesses for asymmetric reactions employing chiral this compound-based auxiliaries or ligands can be provided. The scientific community has yet to explore or report on the potential of the this compound framework as a platform for inducing chirality in asymmetric transformations.

Q & A

Q. What are the common synthetic routes for 7,8-dihydroisoquinoline, and how do reaction conditions influence product distribution?

Q. How can researchers verify the identity and purity of newly synthesized this compound derivatives?

- Methodological Answer : For novel derivatives, combine high-resolution mass spectrometry (HRMS) with H/C NMR and X-ray crystallography. For example, X-ray analysis of Pd(II) complexes with dihydroisoquinoline ligands revealed bond-length variations (e.g., Pd–Cl bonds: 2.287 Å vs. 2.280 Å) that confirm stereoelectronic effects . Purity is validated via HPLC with UV detection (≥95% peak homogeneity) and elemental analysis (C, H, N within ±0.4% theoretical values) .

Advanced Research Questions

Q. How can contradictory NOESY data in 7,8′-coupled dihydroisoquinoline alkaloids be resolved?

- Methodological Answer : In cases where NOESY cross-peaks deviate from expected half-chair conformations (e.g., ealamines B and C), employ hybrid 2D NMR strategies:

Variable-temperature NMR : Detect conformational flexibility by observing signal coalescence at elevated temperatures.

DFT calculations : Compare experimental NOE correlations with computed low-energy conformers (e.g., "N-down/C3-down" vs. half-chair models) .

Q. What strategies improve stereoselectivity in catalytic asymmetric reactions involving this compound substrates?

Q. How should researchers address discrepancies in spectral data when characterizing dihydroisoquinoline conformers?

- Methodological Answer : Integrate multi-technique validation:

Comparative crystallography : Resolve ambiguities in NMR-derived structures using X-ray data (e.g., bond angles and torsional parameters) .

Deuterium exchange experiments : Identify labile protons (e.g., NH or OH groups) that may skew NMR interpretations .

Computational modeling : Calculate Mulliken charges and Bader atomic volumes to predict electronic environments influencing spectral shifts .

Methodological Notes for Data Presentation

- Statistical Analysis : Use Shapiro-Wilk tests for normality assessment and ANOVA for multi-group comparisons (α = 0.05). Report effect sizes (Cohen’s d) for significant differences .

- Spectral Data : Include raw NMR/HRMS files in supplementary materials, annotated with peak assignments and integration values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.